molecular formula C14H19BClNO4 B2987471 Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 2377611-97-5

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B2987471
M. Wt: 311.57
InChI Key: MAWPCWDBKQRYPJ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the CAS Number: 2377611-97-5. It has a molecular weight of 311.57 and its IUPAC name is methyl 2-amino-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H19BClNO4/c1-13(2)14(3,4)21-15(20-13)9-7-11(17)8(6-10(9)16)12(18)19-5/h6-7H,17H2,1-5H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.57 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are used as intermediates in the synthesis of complex organic molecules. These compounds can undergo a variety of chemical reactions, leading to a wide range of products with potential applications in materials science, pharmaceuticals, and other fields of chemistry. For instance, they are involved in three-step substitution reactions to obtain compounds with specific molecular structures, which are confirmed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Such studies provide insight into the conformation and electronic structure of molecules, as well as their physicochemical properties through density functional theory (DFT) calculations and analyses of molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Vibrational Properties Studies

Research on these compounds extends to the study of their vibrational properties, with detailed investigations conducted through spectroscopic analysis (e.g., FT-IR, NMR) and computational chemistry methods (e.g., DFT calculations). These studies aim to understand the intrinsic properties of molecules, such as their stability, reactivity, and interaction with light. By comparing computed molecular structures with those determined by X-ray diffraction, researchers can validate theoretical models and gain deeper insights into the behavior of these compounds at the molecular level (Wu et al., 2021).

properties

IUPAC Name

methyl 2-amino-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClNO4/c1-13(2)14(3,4)21-15(20-13)9-7-11(17)8(6-10(9)16)12(18)19-5/h6-7H,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWPCWDBKQRYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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